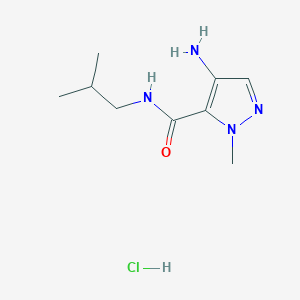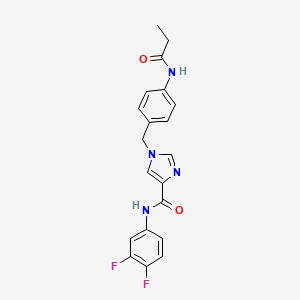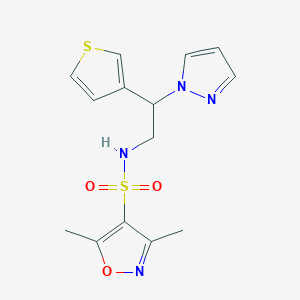
N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, also known as DFTZ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DFTZ is a triazole-based compound that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis : The compound and its derivatives play a role in various chemical reactions. For instance, Shainyan and Meshcheryakov (2015) studied the reactions of some 1,2,3-triazoles, which are structurally related to N,1-bis(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, highlighting its potential utility in the synthesis of new chemical compounds (B. Shainyan & V. I. Meshcheryakov, 2015).
Biological Evaluation and Antimicrobial Properties : J. H. Chauhan and H. Ram (2019) conducted a study on the biological evaluation of new triazolopyrimidine derivatives containing isopropyl groups, which are related to the compound . This study emphasizes the antimicrobial potential of these compounds (J. H. Chauhan & H. Ram, 2019).
In Vitro Studies as DNA Methylation Inhibitors : Research by Dilanyan et al. (2020) on bis-1,2,4-triazoles, which are structurally similar to the compound, revealed their potential as DNA methylation inhibitors in tumor DNA, indicating a possible application in cancer research (S. V. Dilanyan et al., 2020).
Use in Electroluminescent Devices : The study by Fernández-Hernández et al. (2013) on Ir(III) emitters based on 1,4-disubstituted-1H-1,2,3-triazoles highlights the potential use of such compounds in the development of electroluminescent devices, which could have implications for lighting and display technologies (J. Fernández-Hernández et al., 2013).
Corrosion Inhibition : The compound's derivatives have been studied for their efficiency in corrosion inhibition, which is crucial in materials science and engineering. Lagrenée et al. (2002) and Bentiss et al. (2007) both conducted studies on triazole derivatives for corrosion protection, underscoring their significance in this field (M. Lagrenée et al., 2002), (F. Bentiss et al., 2007).
Eigenschaften
IUPAC Name |
N,1-bis(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4O/c1-8-21-15(16(25)22-13-4-2-9(17)6-11(13)19)23-24(8)14-5-3-10(18)7-12(14)20/h2-7H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWGFRSLJMIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B3001909.png)

![2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B3001914.png)
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3001916.png)
![3-Fluoro-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3001918.png)
![2-(4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)isoindolin-1-imine](/img/structure/B3001920.png)
![5-Benzyl-2-(3-methyl-4-oxoquinazolin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3001921.png)